Tris(2-methoxyphenyl)bismuthine
Overview
Description
Tris(2-methoxyphenyl)bismuthine is an organobismuth compound with the chemical formula (CH₃OC₆H₄)₃Bi. It is a white crystalline solid known for its unique structural and electronic properties.
Mechanism of Action
Target of Action
Tris(2-methoxyphenyl)bismuthine is a complex organometallic compound .
Mode of Action
It’s known that the compound’s properties can be studied using nuclear quadrupole resonance spectroscopy (nqrs), which is sensitive to the crystallographic state of compounds .
Result of Action
It’s known that the compound can exist in different polymorphic forms, which have been characterized by nqrs .
Action Environment
It’s known that the compound can be recrystallized from the melt, resulting in a new crystal phase .
Biochemical Analysis
Biochemical Properties
Tris(2-methoxyphenyl)bismuthine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through coordination bonds with the bismuth center, which can alter the enzyme’s activity and stability. Additionally, this compound can bind to thiol groups in proteins, leading to potential modifications in protein function and structure .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. This compound can induce the expression of genes related to antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative damage. Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, potentially interfering with transcription and translation processes. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade under extreme pH or temperature variations. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses and improve cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and apoptosis. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it may exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles. The compound’s activity can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-methoxyphenyl)bismuthine can be synthesized through the reaction of bismuth trichloride (BiCl₃) with 2-methoxyphenylmagnesium bromide (CH₃OC₆H₄MgBr) in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of BiCl₃ in anhydrous ether.
- Addition of 2-methoxyphenylmagnesium bromide to the solution.
- Stirring the mixture at low temperatures to facilitate the reaction.
- Isolation and purification of the product by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tris(2-methoxyphenyl)bismuthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to lower oxidation states of bismuth.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Bismuth oxides (e.g., Bi₂O₃).
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the reagents used.
Scientific Research Applications
Tris(2-methoxyphenyl)bismuthine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-bismuth bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Triphenylbismuth: Another organobismuth compound with phenyl groups instead of methoxyphenyl groups.
Tris(4-methoxyphenyl)bismuthine: Similar structure but with methoxy groups at the para position.
Tris(2,4,6-trimethoxyphenyl)bismuthine: Contains three methoxy groups on each phenyl ring.
Uniqueness
Tris(2-methoxyphenyl)bismuthine is unique due to the presence of methoxy groups at the ortho position, which influences its electronic properties and reactivity. This structural feature distinguishes it from other organobismuth compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
tris(2-methoxyphenyl)bismuthane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWRGMGLLNCHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370098 | |
Record name | Tris(2-methoxyphenyl)bismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83724-41-8 | |
Record name | Tris(2-methoxyphenyl)bismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-methoxyphenyl)bismuthine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering a new polymorph of Tris(2-methoxyphenyl)bismuthine?
A: The identification of a new polymorph for this compound through NQRS and XRD [] is significant for several reasons:
Q2: How does the new polymorph of this compound differ from the known form in terms of its crystal structure?
A: The research highlights distinct differences in crystal structures between the newly discovered polymorph and the previously known form []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.